molecular formula C16H14N4O2 B12158628 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12158628
M. Wt: 294.31 g/mol
InChI Key: MHADMHMHSCSBGF-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a furan-2-yl group at position 5 and a 4-methoxyphenyl substituent at position 5. Its molecular formula is C₁₇H₁₄N₄O₂, with a molecular weight of 306.32 g/mol . The compound belongs to a class of nitrogen-rich heterocycles widely studied for their pharmacological and materials science applications.

Triazolopyrimidines are known for their versatility in drug design, acting as bioisosteres for purines or pyrimidines. The 4-methoxyphenyl group enhances lipophilicity, while the furan-2-yl moiety may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

5-(furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H14N4O2/c1-21-12-6-4-11(5-7-12)14-9-13(15-3-2-8-22-15)19-16-17-10-18-20(14)16/h2-10,14H,1H3,(H,17,18,19)

InChI Key

MHADMHMHSCSBGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of furan-2-carbaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triethyl orthoformate, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, dihydrofuran derivatives from reduction, and various substituted triazolopyrimidine derivatives from nucleophilic substitution .

Scientific Research Applications

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at positions 5, 7, and the degree of saturation. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Reference
5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5: Furan-2-yl; 7: 4-methoxyphenyl; 4,7-dihydro Potential bioactivity inferred from analogs; moderate lipophilicity
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5: Phenyl; 7: 4-methoxyphenyl; 4,5-dihydro Glucokinase activator and DPP-4 inhibitor (antidiabetic activity)
7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5: 4-methoxyphenyl; 7: 3,4-dimethoxyphenyl Enhanced electron-donating effects; untested bioactivity
5-(Thiophen-2-yl)-7-(2,4-dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine 5: Thiophen-2-yl; 7: 2,4-dichlorophenyl Increased halogen-mediated hydrophobicity; potential antimicrobial activity
7-(Furan-2-yl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine Fully saturated 4,5,6,7-tetrahydro core Reduced planarity; altered binding to adenosine receptors

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility and modulate receptor binding via hydrogen bonding .
  • Heteroaromatic Substituents : Furan-2-yl and thiophen-2-yl groups improve π-π interactions but may reduce metabolic stability compared to phenyl .
  • Saturation : Fully saturated analogs (e.g., tetrahydro derivatives) exhibit reduced planarity, affecting affinity for enzymes like glucokinase .
Pharmacological Activity Comparison

Triazolopyrimidines with substituents at positions 5 and 7 show diverse biological activities:

Activity Compound Example Mechanism/Application Reference
Antitumor 7-(3-Fluorophenylamino)-5-methyl derivatives Inhibits IL-6 secretion and NO synthesis; IC₅₀ values in micromolar range
Antidiabetic 7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro analog Dual glucokinase activator and DPP-4 inhibitor
Antimicrobial 7-Unsubstituted 4,7-dihydro derivatives Active against E. coli and C. albicans; MIC values 32–64 µg/mL
Energetic Materials 5,7-Bis(trifluoromethyl)-2-nitro derivatives High detonation velocity (>9000 m/s); potential explosives

Notable Gaps:

  • Halogenated derivatives (e.g., 2,4-dichlorophenyl) show enhanced antimicrobial activity, indicating that electron-withdrawing groups may optimize this property .

Biological Activity

5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines. This class has garnered attention for its diverse biological activities, particularly in oncology. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C13H14N4O4
  • Molecular Weight : 290.27 g/mol
  • Solubility : 37.6 µg/mL at pH 7.4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research. Triazolopyrimidine derivatives are known for their antiproliferative properties against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The compound exhibits its effects through various mechanisms including:
    • Inhibition of the ERK signaling pathway.
    • Induction of apoptosis and cell cycle arrest.

For instance, a related compound in the same class demonstrated IC50 values of 9.47 µM for MGC-803 cells and 9.58 µM for HCT-116 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47Inhibits ERK signaling pathway
H12HCT-1169.58Induces apoptosis
H12MCF-713.1Cell cycle arrest
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 1MCF-73.91Cytotoxic agent

Case Studies

In a case study examining the effects of triazolopyrimidine derivatives on cancer cells:

  • Cell Growth Inhibition : The study found that these compounds could significantly inhibit growth and colony formation in MGC-803 cells.
  • Apoptotic Induction : The compounds were shown to induce cell apoptosis through modulation of apoptosis-related proteins.
  • Cell Cycle Impact : Notably, compounds caused G2/M phase arrest in treated cells, further substantiating their role as potential anticancer agents .

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